molecular formula C7H10N2O2 B160644 Ethyl 2-(1H-pyrazol-1-yl)acetate CAS No. 10199-61-8

Ethyl 2-(1H-pyrazol-1-yl)acetate

Cat. No. B160644
CAS RN: 10199-61-8
M. Wt: 154.17 g/mol
InChI Key: SEHJVNBWAGPXSM-UHFFFAOYSA-N
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Description

Ethyl 2-(1H-pyrazol-1-yl)acetate is a chemical compound with the molecular formula C7H10N2O2 . It is a colorless liquid with a faint odor . This compound is commonly used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds .


Synthesis Analysis

The synthesis of Ethyl 2-(1H-pyrazol-1-yl)acetate involves the reaction of ethyl chloroacetate with 1H-pyrazole . The compound is then refluxed with hydrazine hydrate to get 2-(1H-pyrazol-1-yl) acetohydrazide . Other synthetic strategies include multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system .


Molecular Structure Analysis

The molecular structure of Ethyl 2-(1H-pyrazol-1-yl)acetate consists of a pyrazole ring attached to an ethyl acetate group . The pyrazole ring is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .


Chemical Reactions Analysis

The chemical reactions involving Ethyl 2-(1H-pyrazol-1-yl)acetate are primarily related to its use as an intermediate in the synthesis of other compounds. For instance, it can be converted to 2-(1H-pyrazol-1-yl) acetohydrazide by refluxing with hydrazine hydrate .


Physical And Chemical Properties Analysis

Ethyl 2-(1H-pyrazol-1-yl)acetate is a colorless liquid . It has a molecular weight of 154.17 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved papers.

Scientific Research Applications

Medicinal Chemistry

Pyrazoles have a wide range of applications in medicinal chemistry . They are used as scaffolds in the synthesis of bioactive chemicals . They have been found to have antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties .

Drug Discovery

In the field of drug discovery, pyrazole-containing compounds are of great interest . For example, they are used in the development of drugs targeting castration-resistant prostate cancer .

Coordination Chemistry

In coordination chemistry, pyrazoles are used due to their ability to act as ligands . They can coordinate with metal ions to form complexes.

Organometallic Chemistry

Pyrazoles also find applications in organometallic chemistry . They can form organometallic compounds, which are used in various chemical reactions and processes.

Wastewater Treatment

“Ethyl 1H-pyrazol-1-ylacetate” can be used for wastewater treatment .

Pharmaceutical Industry

Imidazole-containing compounds, which are structurally similar to pyrazole, have a broad range of chemical and biological properties. They are used in the development of various drugs with different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Paint and Photographic Industries

Pyrazole-containing compounds are also utilized in paint and photographic industries .

Development of Heat Resistant Resins

They are used in the development of heat resistant resins .

Wastewater Treatment

“Ethyl 1H-pyrazol-1-ylacetate” can be used for wastewater treatment .

Pharmaceutical Industry

Imidazole-containing compounds, which are structurally similar to pyrazole, have a broad range of chemical and biological properties. They are used in the development of various drugs with different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Paint and Photographic Industries

Pyrazole-containing compounds are also utilized in paint and photographic industries .

Development of Heat Resistant Resins

They are used in the development of heat resistant resins .

Safety And Hazards

Ethyl 2-(1H-pyrazol-1-yl)acetate is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Proper safety measures should be taken while handling this compound, including wearing protective gloves, eye protection, and avoiding breathing its dust, fume, gas, mist, vapors, or spray .

Future Directions

Pyrazole derivatives, including Ethyl 2-(1H-pyrazol-1-yl)acetate, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . Future research could focus on designing novel pyrazoles, disclosing innovative routes for synthesizing pyrazoles, examining different potencies of pyrazoles, and seeking for potential applications of pyrazoles .

properties

IUPAC Name

ethyl 2-pyrazol-1-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-2-11-7(10)6-9-5-3-4-8-9/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEHJVNBWAGPXSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40404028
Record name Ethyl (1H-pyrazol-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40404028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(1H-pyrazol-1-yl)acetate

CAS RN

10199-61-8
Record name Ethyl 1H-pyrazole-1-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10199-61-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl (1H-pyrazol-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40404028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
M Asif, S Alghamdi, MM Alshehri, M Kamal - 2021 - researchsquare.com
Ethyl 2-(1H-pyrazol-1-yl) acetate (1) was synthesized by the reaction of ethylchloroacetate with 1H-pyrazole, Then compound (1) refluxed with hydrazine hydrate to get 2-(1H-pyrazol-1-…
Number of citations: 3 www.researchsquare.com
S Alghamdi, MM Almehmadi, M Asif - Indian Journal of …, 2021 - researchgate.net
Ethyl 2-(1H-pyrazol-1-yl) acetate (1) was synthesized by the reaction of ethyl chloro acetate with 1H-pyrazole. Compound (1) was refluxed with hydrazine hydrate to get 2-(1H-pyrazol-1-…
Number of citations: 0 www.researchgate.net
WD Duan, YF Zhang, Y Hu - ACS omega, 2020 - ACS Publications
A silver-catalyzed dimerization of ethyl isocyanoacetates could trigger the tandem reaction of 3-(1-alkynyl) chromones under the basic condition in a one-pot reaction to afford xanthone …
Number of citations: 4 pubs.acs.org
E Hernández-Fernández, PP Sánchez-Lara… - Tetrahedron …, 2015 - Elsevier
The amidation of unactivated ethyl esters with achiral and chiral 1,2-amino alcohols under microwave irradiation and base-free conditions is described. This procedure provides a …
Number of citations: 14 www.sciencedirect.com
F Wilde, H Lemmerhirt, T Emmrich, PJ Bednarski… - Molecular …, 2014 - Springer
Glutathione peroxidases (GPx) were the first selenocysteine enzymes identified. They play critical roles in cellular defense to excess $$\hbox {H}_{2}\hbox {O}_{2}$$ H 2 O 2 and lipid …
Number of citations: 17 link.springer.com

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